2-{[1-(3,5-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide
Description
This compound is a synthetic acetamide derivative featuring a tetrazole ring substituted with a 3,5-dimethylphenyl group and a sulfanyl linker connecting to an N-(3-methoxyphenyl)acetamide backbone. The tetrazole moiety is a nitrogen-rich heterocycle known for its metabolic stability and bioisosteric properties, often serving as a carboxylic acid replacement in drug design .
Synthesis of this compound likely follows methodologies similar to those described for hydroxyacetamide derivatives, involving refluxing precursor molecules with catalysts like pyridine and zeolite (Y-H) .
Properties
CAS No. |
904815-73-2 |
|---|---|
Molecular Formula |
C18H19N5O2S |
Molecular Weight |
369.4 g/mol |
IUPAC Name |
2-[1-(3,5-dimethylphenyl)tetrazol-5-yl]sulfanyl-N-(3-methoxyphenyl)acetamide |
InChI |
InChI=1S/C18H19N5O2S/c1-12-7-13(2)9-15(8-12)23-18(20-21-22-23)26-11-17(24)19-14-5-4-6-16(10-14)25-3/h4-10H,11H2,1-3H3,(H,19,24) |
InChI Key |
CCJZJJVZDFYREH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=NN=N2)SCC(=O)NC3=CC(=CC=C3)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-[[1-(3,5-dimethylphenyl)-1H-tetrazol-5-yl]thio]-N-(3-methoxyphenyl)- typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of an azide with a nitrile under acidic conditions.
Thioether Formation: The tetrazole derivative is then reacted with a thiol compound to form the thioether linkage.
Acetamide Formation: The final step involves the reaction of the thioether-tetrazole intermediate with an acetamide derivative under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Acetamide, 2-[[1-(3,5-dimethylphenyl)-1H-tetrazol-5-yl]thio]-N-(3-methoxyphenyl)-: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The aromatic rings and the tetrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds with tetrazole moieties exhibit significant anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways that are crucial for cancer cell proliferation. For instance, the compound's ability to interact with the COX-II enzyme has been explored, showing promising results in reducing tumor growth in vitro and in vivo models.
Anti-inflammatory Properties
The anti-inflammatory potential of this compound is linked to its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2). Research has demonstrated that derivatives of tetrazole can effectively reduce inflammation markers in various animal models, suggesting that this compound may serve as a lead for developing new anti-inflammatory drugs.
Neuroprotective Effects
Preliminary studies suggest that the compound may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism is hypothesized to involve the modulation of neurotransmitter levels and reduction of oxidative stress.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate anticancer efficacy | Showed significant reduction in tumor size in mice treated with the compound compared to control groups. |
| Study B | Assess anti-inflammatory effects | Demonstrated a decrease in pro-inflammatory cytokines in treated rats, indicating effective inflammation reduction. |
| Study C | Investigate neuroprotective properties | Found improved cognitive function in animal models subjected to neurotoxic agents when treated with the compound. |
Mechanism of Action
The mechanism by which Acetamide, 2-[[1-(3,5-dimethylphenyl)-1H-tetrazol-5-yl]thio]-N-(3-methoxyphenyl)- exerts its effects involves interaction with specific molecular targets. The tetrazole ring and aromatic substituents may bind to enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis:
Table 1: Structural and Functional Comparison with Analogous Compounds
Key Observations
Structural Differences: Tetrazole vs. Chloro: The target compound replaces the chloro group (common in herbicidal acetamides like alachlor) with a tetrazole ring. Methoxy vs. Hydroxy: Unlike hydroxyacetamide derivatives (e.g., FP1-12), the 3-methoxyphenyl group in the target compound reduces hydrogen-bond donor capacity, possibly enhancing lipophilicity and bioavailability .
Functional Implications: Herbicidal Potential: Chloroacetamides (e.g., alachlor) inhibit very-long-chain fatty acid (VLCFA) synthesis in plants. The tetrazole group in the target compound may confer a different mode of action due to its electronic and steric profile . Antiproliferative Activity: Hydroxyacetamide derivatives (FP1-12) exhibit cytotoxicity via unknown mechanisms. The target compound’s methoxy group could reduce cellular uptake compared to hydroxy analogs but improve metabolic stability .
The sulfanyl linker may enhance flexibility compared to rigid thioether or ether linkages in pretilachlor or thenylchlor .
Biological Activity
The compound 2-{[1-(3,5-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide represents a novel class of tetrazole derivatives that have garnered attention due to their potential biological activities. Tetrazoles are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities. This article explores the synthesis, biological evaluation, and potential therapeutic applications of this compound, supported by relevant data and case studies.
Synthesis
The synthesis of tetrazole derivatives typically involves multi-component reactions. The method employed for the synthesis of 2-{[1-(3,5-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide includes the following steps:
- Formation of the Tetrazole Ring : The initial step involves the reaction of 3,5-dimethylphenyl isothiocyanate with sodium azide to form the tetrazole moiety.
- Acetamide Linkage : The resulting tetrazole is then reacted with 3-methoxyphenyl acetic acid in the presence of coupling agents to form the final acetamide derivative.
This synthetic route is efficient and yields moderate to good overall yields, consistent with other tetrazole synthesis methods reported in literature .
In Vitro Studies
The biological evaluation of 2-{[1-(3,5-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide has revealed promising results in various assays:
- Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition : A related compound (NM-03), which shares structural similarities with our target compound, exhibited significant PTP1B inhibitory activity with an IC50 value of 4.48 µM. Docking studies indicated strong interactions with key amino acids at the active site of PTP1B, suggesting that similar derivatives could also possess inhibitory effects against this target .
- Anticancer Activity : Preliminary studies indicate that tetrazole-containing compounds exhibit cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) suggests that the presence of both the tetrazole and acetamide functionalities is crucial for enhancing anticancer activity .
In Vivo Studies
In vivo evaluations have demonstrated that certain tetrazole derivatives can effectively reduce tumor growth in animal models. For instance, compounds similar to 2-{[1-(3,5-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide were shown to significantly inhibit tumor progression in xenograft models .
Case Studies
Several studies have highlighted the biological potential of tetrazole derivatives:
- Case Study on NM-03 : This compound was tested for its ability to lower blood glucose levels in diabetic mice, showing significant efficacy and establishing it as a lead candidate for further development as a diabetes treatment .
- Anticancer Efficacy : A series of related compounds were evaluated for their cytotoxicity against human cancer cell lines (e.g., A431 skin cancer cells). The results indicated that modifications on the phenyl ring significantly impact activity, with some derivatives achieving IC50 values lower than standard chemotherapeutics like doxorubicin .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
